G-5555 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

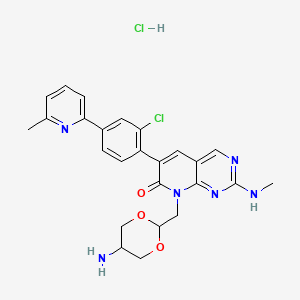

C25H26Cl2N6O3 |

|---|---|

分子量 |

529.4 g/mol |

IUPAC名 |

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride |

InChI |

InChI=1S/C25H25ClN6O3.ClH/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22;/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31);1H |

InChIキー |

XONGGYHHXUTQQM-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl.Cl |

製品の起源 |

United States |

Foundational & Exploratory

G-5555 hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of G-5555 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a key regulator of numerous cellular processes.[1][2][3][4][5][6] As a member of the group I PAK inhibitors, G-5555 has demonstrated significant potential in preclinical models of various cancers, including thyroid, breast, and lung cancer.[1][3][7] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and preclinical efficacy.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of group I p21-activated kinases, with a particularly high affinity for PAK1. By competing with ATP for the kinase's binding site, G-5555 effectively blocks the transfer of phosphate (B84403) groups to downstream substrates, thereby disrupting the signaling cascades that rely on PAK activity.[1][6]

Signaling Pathways Modulated by G-5555

G-5555, through its inhibition of group I PAKs, modulates several critical signaling pathways implicated in cancer progression. PAKs are central nodes in signaling networks that control cell proliferation, survival, motility, and angiogenesis.

-

MAPK Pathway: PAKs can activate the MAPK pathway by phosphorylating Raf1.[5] Inhibition of PAK1 by G-5555 leads to a reduction in the phosphorylation of the downstream substrate MEK1 at serine 298, thereby attenuating MAPK signaling.[3][7]

-

Cytoskeletal Dynamics: Group I PAKs are crucial for regulating the actin cytoskeleton, which is essential for cell migration and invasion.[1] G-5555 has been shown to reduce thyroid cancer cell migration and invasion, likely through its effects on cytoskeletal rearrangement.[1]

-

Cell Cycle Progression and Survival: PAKs influence cell cycle progression and apoptosis.[5] Treatment with G-5555 has been observed to reduce cancer cell viability and inhibit cell cycle progression.[1]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical assays.

Table 1: Binding Affinity of this compound

| Target | Ki (nM) |

| PAK1 | 3.7[2][3][5][6][7] |

| PAK2 | 11[5][7][8] |

Table 2: Inhibitory Potency (IC50) of G-5555 Against Various Kinases

| Kinase | IC50 (nM) |

| SIK2 | 9[3][7][8] |

| PAK2 | 11[3][7][8] |

| KHS1 | 10[3][7][8] |

| MST4 | 20[3][7][8] |

| YSK1 | 34[3][7][8] |

| MST3 | 43[3][7][8] |

| Lck | 52[3][7][8] |

| hERG Channel | >10,000[3][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Kinase Inhibition Assay

A frequently utilized method to determine the inhibitory activity of G-5555 is a FRET-based kinase assay.

Protocol:

-

Reaction Mixture Preparation: A 10 µL assay mixture is prepared containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, and 1 mM EGTA.[3]

-

Component Addition: 2 µM of a FRET peptide substrate and the specific PAK enzyme (e.g., 20 pM PAK1) are added to the mixture.[3]

-

Compound Incubation: Serially diluted this compound is pre-incubated with the enzyme and substrate mixture for 10 minutes at 22°C in a 384-well plate.[3]

-

Assay Initiation: The kinase reaction is initiated by the addition of 2.5 µL of assay buffer containing 4x ATP (final concentration varies depending on the PAK enzyme, e.g., 160 µM for PAK1).[3]

-

Data Acquisition: The fluorescence resonance energy transfer is measured over time to determine the rate of substrate phosphorylation and, consequently, the inhibitory effect of G-5555.

In Vivo Studies in Mouse Models

Preclinical evaluation of this compound has been conducted in various mouse xenograft models.

Dosing and Administration:

-

Vehicle Preparation: this compound is dissolved in a vehicle consisting of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (w/v) Tween 80 in sterile water at a concentration of 2.5 mg/mL. The solution is sonicated for 30 minutes at 4°C to ensure proper dissolution.[1]

-

Administration: In a non-small cell lung cancer (NSCLC) xenograft model (H292), G-5555 was administered orally at a dose of 25 mg/kg, twice daily (b.i.d.).[3][7]

Efficacy Assessment:

-

Tumor Growth Inhibition: Treatment with G-5555 at 25 mg/kg b.i.d. resulted in a 60% tumor growth inhibition in both the H292 NSCLC and a PAK1-amplified breast cancer (MDAMB-175) xenograft model.[3][7]

-

Pharmacodynamic Readouts: Inhibition of the PAK1/2 downstream substrate MEK1 S298 phosphorylation was observed in the tumor tissue, confirming target engagement in vivo.[3][7]

-

Thyroid Cancer Model: In a BRAFV600E-driven murine model of papillary thyroid cancer, oral treatment with G-5555 restrained thyroid size by over 50% and reduced carcinoma formation.[1]

Logical Relationships and Therapeutic Potential

The mechanism of action of this compound suggests its therapeutic utility in specific cancer contexts.

-

PAK-Amplified Cancers: There is a strong correlation between PAK1 amplification and sensitivity to G-5555. In a panel of 23 breast cancer cell lines, those with PAK amplification exhibited significantly greater growth inhibition in response to G-5555.[3][7]

-

Overcoming Drug Resistance: PAK activation has been identified as a mechanism of primary resistance to BRAF and MEK inhibitors in melanoma.[1] This suggests that combining G-5555 with MAPK pathway inhibitors could be a promising strategy to overcome or prevent resistance.

-

Synergistic Combinations: In BRAFV600E-mutated thyroid cancer cell lines, G-5555 has shown synergistic effects when combined with the BRAF inhibitor Vemurafenib.[1] Synergy was also observed with an AKT inhibitor in a PIK3CA-mutated thyroid cancer cell line.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of group I PAKs. Its mechanism of action, involving the disruption of key signaling pathways that drive cancer cell proliferation, survival, and motility, provides a strong rationale for its continued investigation as a therapeutic agent. The preclinical data, particularly the demonstrated efficacy in PAK-amplified tumors and the potential to overcome resistance to targeted therapies, highlight the promise of G-5555 for specific patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. MAPK- and AKT-activated thyroid cancers are sensitive to group I PAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. G-5555 | PAK | TargetMol [targetmol.com]

G-5555 Hydrochloride: A Technical Guide to Synthesis, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). This document outlines a plausible synthetic route and detailed purification protocols based on established chemical literature for analogous compounds, alongside a summary of its biological activity and the signaling pathways it modulates.

Physicochemical and Biological Properties

G-5555 is a high-affinity inhibitor of group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. It exhibits excellent kinase selectivity and has demonstrated efficacy in cellular and in vivo models of cancer.[1][2] The hydrochloride salt of G-5555 enhances its solubility and suitability for research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride | [] |

| Molecular Formula | C₂₅H₂₆Cl₂N₆O₃ | [] |

| Molecular Weight | 529.42 g/mol | [] |

| CAS Number | 1648863-90-4 (free base) | [4] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥170 mg/mL | [] |

| 1 eq. HCl: Soluble to 100 mM |

Table 2: In Vitro Biological Activity of G-5555

| Target | Assay | Value | Reference |

| PAK1 | Kᵢ | 3.7 nM | [1][2][4] |

| PAK2 | Kᵢ | 11 nM | [1][4] |

| pMEK (cellular) | IC₅₀ | 69 nM | |

| hERG Channel | Inhibition at 10 µM | <50% |

Proposed Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on the known synthesis of its precursor, FRAX1036, and general methods for the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives. The proposed multi-step synthesis is outlined below.

Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core

The core scaffold can be synthesized through a multi-step process involving the construction of the substituted phenylpyridine moiety followed by the formation of the pyrimidinone ring.

dot

Caption: Proposed Synthetic Workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 6-(2-chloro-4-formylphenyl)-2-methylpyridine (Intermediate 1)

-

To a degassed solution of 2-bromo-6-methylpyridine (1.0 eq) and 2-chloro-4-formylphenylboronic acid (1.1 eq) in a 2:1 mixture of toluene (B28343) and ethanol (B145695), add Pd(PPh₃)₄ (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (2.5 eq).

-

Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core (Intermediate 3)

-

A mixture of Intermediate 1 (1.0 eq), ethyl 2-amino-2-cyanoacetate (1.1 eq), and piperidine (B6355638) (0.2 eq) in ethanol is refluxed for 6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is then heated with an excess of formamidine acetate at 150 °C for 4 hours.

-

After cooling, the solid is triturated with diethyl ether, filtered, and washed to give the crude pyrido[2,3-d]pyrimidin-7-one core (Intermediate 3).

Step 3: Synthesis of 6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 4)

-

To a suspension of Intermediate 3 (1.0 eq) in 1,4-dioxane, add an aqueous solution of methylamine (40%, 5.0 eq).

-

Heat the mixture in a sealed vessel at 100 °C for 16 hours.

-

Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (eluent: dichloromethane (B109758)/methanol gradient) to afford Intermediate 4.

Step 4: Synthesis of G-5555 Free Base

-

To a solution of Intermediate 4 (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) at 0 °C and stir for 30 minutes.

-

Add a solution of a suitable protected 8-((5-amino-1,3-dioxan-2-yl)methyl) halide (e.g., N-Boc protected) (1.1 eq) in DMF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

The crude protected G-5555 is then deprotected using standard conditions (e.g., TFA in dichloromethane for a Boc group).

-

After deprotection, neutralize the reaction mixture and extract the G-5555 free base.

Purification of this compound

Purification of the final compound is critical to ensure high purity for biological assays. A multi-step purification process is proposed.

Purification Workflow

dot

Caption: The PAK1 Signaling Pathway and the inhibitory action of G-5555.

References

G-5555 Hydrochloride: A Comprehensive Technical Guide on Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of G-5555 hydrochloride for its primary protein targets. It includes a detailed summary of quantitative binding data, experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a potent and selective small molecule inhibitor of the Group I p21-activated kinases (PAKs), with a particularly high affinity for PAK1.[1][2][3][4][5] PAKs are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and migration.[6] Their dysregulation is implicated in the progression of several diseases, most notably cancer, making them an attractive target for therapeutic intervention.[6] G-5555 was developed as a refined compound to improve upon earlier PAK inhibitors by addressing issues such as hERG channel activity, demonstrating favorable pharmacokinetic properties, including good oral bioavailability.[6]

Quantitative Binding Affinity Data

The binding affinity of this compound has been characterized using various in vitro assays. The following tables summarize the key quantitative data for its interaction with primary and secondary kinase targets.

Table 1: Inhibition Constants (Ki) for G-5555

| Target Protein | Ki (nM) |

| PAK1 | 3.7 |

| PAK2 | 11 |

Table 2: Half-maximal Inhibitory Concentrations (IC50) for G-5555

| Target Protein | IC50 (nM) |

| SIK2 | 9 |

| KHS1 | 10 |

| PAK2 | 11 |

| MST4 | 20 |

| YSK1 | 34 |

| MST3 | 43 |

| Lck | 52 |

| pMEK (cellular assay) | 69 |

| hERG channel | >10,000 |

Data sourced from multiple references.[1][7]

Experimental Protocols

The determination of the binding affinity and inhibitory activity of this compound involves several key experimental methodologies.

Kinase Inhibition Assay (Determination of Ki and IC50)

A common method to determine the inhibitory constant (Ki) and IC50 values for kinase inhibitors is through a competitive binding assay or a direct enzymatic activity assay.

Principle:

The assay measures the ability of the compound to inhibit the enzymatic activity of the target kinase. This is often done by quantifying the phosphorylation of a specific substrate.

Generalized Protocol:

-

Reagents and Materials:

-

Recombinant human PAK1 or other target kinases.

-

ATP (Adenosine triphosphate).

-

Specific peptide substrate for the kinase.

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

-

-

Procedure:

-

The target kinase and the peptide substrate are incubated in the assay buffer.

-

This compound is added at a range of concentrations.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

-

Data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of ATP used in the assay.

-

Cellular Phosphorylation Assay (pMEK IC50)

To assess the inhibitor's activity in a cellular context, a phospho-substrate assay is often employed. For G-5555, the inhibition of the phosphorylation of the downstream substrate MEK1 at serine 298 is a key measure of its cellular potency.[1][2]

Principle:

This assay quantifies the level of a specific phosphorylated protein within cells after treatment with the inhibitor.

Generalized Protocol:

-

Cell Culture:

-

A suitable cancer cell line, such as the H292 non-small cell lung cancer cell line, is cultured in appropriate media.[1]

-

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for a specific duration.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, the cells are washed and then lysed to release the cellular proteins.

-

The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

Detection of Phospho-MEK:

-

An enzyme-linked immunosorbent assay (ELISA) or a Western blot is performed on the cell lysates.

-

A primary antibody specific to the phosphorylated form of MEK1 (pMEK S298) is used.

-

A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.

-

A substrate is added that produces a luminescent or colorimetric signal in the presence of the enzyme.

-

The signal intensity, which is proportional to the amount of pMEK, is measured.

-

-

Data Analysis:

-

The data is normalized to the total protein concentration.

-

The results are plotted as the level of pMEK versus the logarithm of the G-5555 concentration to determine the cellular IC50 value.

-

Signaling Pathway and Workflow Visualizations

G-5555 Inhibition of the PAK1 Signaling Pathway

The following diagram illustrates the canonical PAK1 signaling pathway and the point of inhibition by G-5555.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (1648863-90-4 free base) | PAK | TargetMol [targetmol.com]

- 4. cenmed.com [cenmed.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to the Kinase Selectivity Profile of G-5555 Hydrochloride

Introduction

G-5555 hydrochloride is a potent, orally bioavailable, and selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] PAKs are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac1 and Cdc42, playing a crucial role in signal transduction pathways related to cell proliferation, cytoskeletal dynamics, and tumorigenesis.[4] Given the high degree of homology within the ATP-binding sites across the human kinome, the characterization of an inhibitor's selectivity is a critical step in drug development. A comprehensive selectivity profile helps to elucidate the molecule's mechanism of action and anticipate potential off-target liabilities.[5]

This document provides a detailed overview of the kinase selectivity profile of G-5555, summarizing its inhibitory activity across the kinome, detailing relevant experimental methodologies, and illustrating key biological pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The inhibitory activity of G-5555 has been characterized through extensive biochemical and cellular assays. The data reveals high affinity for group I PAKs (PAK1, 2, and 3) and a well-defined off-target profile.[1][6]

High-Affinity Interactions of G-5555

G-5555 demonstrates nanomolar potency against its primary target, PAK1, and other closely related kinases. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for the most sensitive targets are summarized below.

| Kinase Target | Inhibition Constant (Ki) | IC50 (Biochemical) | IC50 (Cell-Based, pMEK S298) |

| PAK1 | 3.7 nM [1][6][7] | - | 69 nM[8] |

| PAK2 | 11 nM[1][6][7] | 11 nM[1][2][7] | - |

| SIK2 | - | 9 nM[1][2][7] | - |

| KHS1 | - | 10 nM[1][2][7] | - |

| MST4 | - | 20 nM[1][2][7] | - |

| YSK1 | - | 34 nM[1][2][7] | - |

| MST3 | - | 43 nM[1][2][7] | - |

| Lck | - | 52 nM[1][2][7] | - |

Kinome-Wide Selectivity Screening

To assess its broader kinome selectivity, G-5555 was screened against a panel of 235 kinases at a concentration of 0.1 µM.[9] The results underscore its high selectivity, with significant inhibition (>70%) observed for only eight kinases other than PAK1.[1][9]

| Kinase Target | Percent Inhibition @ 0.1 µM |

| PAK1 | >70% [9] |

| PAK2 | >70%[1][9] |

| PAK3 | >70%[1] |

| KHS1 | >70%[1] |

| Lck | >70%[1] |

| MST3 | >70%[1] |

| MST4 | >70%[1] |

| SIK2 | >70%[1] |

| YSK1 | >70%[1] |

Additionally, G-5555 showed negligible activity against the hERG channel, with an IC50 value greater than 10 μM in a patch clamp assay, indicating a low risk for this specific off-target toxicity.[1][2]

Experimental Protocols

The generation of robust and reliable kinase inhibition data relies on well-validated assay methodologies. While compound-specific protocols are proprietary, this section outlines the standard principles for the key biochemical and cell-based assays used in kinase selectivity profiling.

Biochemical Kinase Assays (IC50/Ki Determination)

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme.[5] Radiometric or mobility shift assays are commonly used to determine inhibitor potency.[5][10][11]

Principle: These assays quantify the rate of phosphotransferase activity of a kinase, which is the transfer of a phosphate (B84403) group (often from ATP) to a substrate (a peptide or protein). The inhibitor's potency is determined by measuring the reduction in kinase activity at various inhibitor concentrations.

General Protocol:

-

Reagent Preparation: A reaction buffer is prepared containing the purified kinase, a specific peptide substrate, and ATP, often with a radiolabeled phosphate (γ-³²P ATP) or a fluorescent label.[10]

-

Inhibitor Dilution: this compound is serially diluted in DMSO to create a range of concentrations for testing.

-

Kinase Reaction: The kinase, substrate, and inhibitor are combined in a microplate well and allowed to pre-incubate. The reaction is initiated by the addition of ATP. The reaction proceeds for a set time (e.g., 15-40 minutes) at room temperature.[10]

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., 1M HCl) or a chelating agent like EDTA.[10]

-

Signal Detection:

-

Radiometric Assay: The radiolabeled phosphorylated substrate is separated from the unreacted γ-³²P ATP (e.g., via filtration or extraction), and the amount of incorporated radioactivity is measured using a scintillation counter.[10]

-

Mobility Shift Assay: This non-radiometric method uses microfluidic chips to separate the substrate from the phosphorylated product based on differences in their charge and size. The quantities of each are measured by fluorescence, allowing for the calculation of kinase activity.[5]

-

-

Data Analysis: The measured activity at each inhibitor concentration is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The resulting dose-response curve is fitted to a sigmoidal model to calculate the IC50 value. Ki values can be derived from IC50 data using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the kinase's Km for ATP.

Cell-Based Target Engagement Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a complex cellular environment and exert a downstream functional effect.[12][13][14] For G-5555, this was demonstrated by measuring the phosphorylation of the downstream PAK1/2 substrate, MEK1.[7]

Principle: This assay quantifies the level of a specific phosphorylation event in cells following treatment with the inhibitor. A reduction in the phosphorylation of a known kinase substrate provides strong evidence of on-target activity within the cell.[13]

General Protocol:

-

Cell Culture and Plating: A relevant cell line (e.g., H292 non-small cell lung cancer cells) is cultured and plated in multi-well plates.[7]

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period to allow for cell penetration and target engagement.

-

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins into a buffer that preserves their phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Phosphorylation Detection: The level of phosphorylated MEK1 at serine 298 (pMEK S298) is measured using an immunoassay method, such as ELISA or Western Blot, with an antibody specific to the phosphorylated form of the protein.

-

Data Analysis: The pMEK signal is normalized to the total MEK1 or a housekeeping protein (e.g., GAPDH). The normalized data is then plotted against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50 value.

Visualizations: Pathways and Workflows

PAK1 Signaling Pathway

G-5555 inhibits PAK1, a key node in cellular signaling. The following diagram illustrates a simplified pathway showing the activation of PAK1 by upstream GTPases and its subsequent phosphorylation of the downstream effector MEK1, a target modulated by G-5555.[4][7]

Caption: Simplified PAK1 signaling cascade inhibited by G-5555.

Kinase Selectivity Profiling Workflow

The characterization of G-5555's selectivity profile follows a standardized, multi-stage workflow common in drug discovery. This process is designed to systematically narrow down potent and selective compounds from a larger pool of candidates.

Caption: Standard workflow for kinase inhibitor selectivity profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]

- 9. benchchem.com [benchchem.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 14. reactionbiology.com [reactionbiology.com]

G-5555 Hydrochloride: A Preclinical Pharmacokinetic and Bioavailability Profile

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics and bioavailability of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). G-5555 has demonstrated significant activity in preclinical cancer models; however, its development was halted due to toxicity findings. The data herein is presented to inform the scientific community and support further research into PAK1 inhibition.

Executive Summary

G-5555 is an ATP-competitive inhibitor of group I p21-activated kinases, with high affinity for PAK1 (Kᵢ = 3.7 nM) and PAK2 (Kᵢ = 11 nM).[1] It exhibits excellent kinase selectivity, inhibiting only eight other kinases out of a panel of 235.[1] Preclinical studies in mice revealed that G-5555 possesses high oral bioavailability and good oral exposure.[1] In a non-small cell lung cancer (NSCLC) xenograft model, orally administered G-5555 demonstrated significant tumor growth inhibition.[2][3] Despite these promising efficacy and pharmacokinetic properties, further development was discontinued (B1498344) due to observations of acute cardiovascular toxicity in mouse tolerability studies.[3] This document consolidates the available pharmacokinetic data and details the standard experimental methodologies relevant to its preclinical assessment.

Mechanism of Action and Signaling Pathway

G-5555 functions by binding to the kinase domain of PAK1, blocking its enzymatic activity.[4] PAK1 is a critical serine/threonine kinase that acts as a downstream effector for small GTPases like Rac1 and Cdc42.[4] Upon activation, PAK1 phosphorylates numerous substrates, including MEK1, influencing key cellular processes such as cell proliferation, survival, and cytoskeletal dynamics, which are often dysregulated in cancer.[4][5]

Figure 1: Simplified PAK1 Signaling Pathway and Point of Inhibition by G-5555.

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in mice to determine the profile of G-5555 following oral (PO) and intravenous (IV) administration. The compound exhibits favorable characteristics, including low blood clearance and a notable oral bioavailability.[1][2]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of G-5555 in Mice

| Parameter | Oral (PO) | Intravenous (IV) |

| Dose | 25 mg/kg | Not Reported |

| AUC (Area Under the Curve) | 30 µM·h | Not Reported |

| F (Oral Bioavailability) | 80% | N/A |

| Clearance (CL) | Low | Not Reported |

| Half-life (t½) | Acceptable | Not Reported |

| Cₘₐₓ (Maximum Concentration) | Not Reported | Not Reported |

| Tₘₐₓ (Time to Cₘₐₓ) | Not Reported | Not Reported |

Data derived from published in vivo mouse studies.[1][2] Specific values for IV administration and parameters such as Cₘₐₓ and Tₘₐₓ are not publicly available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard industry practices for preclinical pharmacokinetic assessment.

In Vivo Pharmacokinetic Study and Bioavailability Assessment

This protocol outlines the procedure to determine the pharmacokinetic parameters and absolute oral bioavailability of a test compound in a rodent model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

G-5555 Hydrochloride: An In-Depth Technical Guide to In Vitro Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with a primary target of PAK1. PAKs are serine/threonine kinases that serve as critical nodes in a multitude of signaling pathways implicated in cancer cell proliferation, survival, motility, and invasion. Dysregulation of PAK signaling is a feature of numerous malignancies, making these kinases attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.

Data Presentation

The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | Potency (Ki) | Reference |

| PAK1 | Kinase Inhibition Assay | 3.7 nM | |

| PAK2 | Kinase Inhibition Assay | 11 nM |

Table 2: Kinase Selectivity Profile of G-5555

In a screening of 235 kinases, G-5555 at a concentration of 0.1 µM demonstrated greater than 70% inhibition of only eight kinases in addition to PAK1.

| Off-Target Kinase | IC50 (nM) |

| SIK2 | 9 |

| KHS1 | 10 |

| PAK2 | 11 |

| MST4 | 20 |

| YSK1 | 34 |

| MST3 | 43 |

| Lck | 52 |

Table 3: Cellular Potency of G-5555

| Cell Line | Assay | Cellular Target/Process | IC50 |

| EBC1 (Lung Cancer) | pMEK (S298) Inhibition | PAK1/2 downstream substrate | 69 nM |

| PAK-amplified Breast Cancer Cell Lines | Growth Inhibition | Cell Viability | Significantly greater activity compared to non-amplified lines |

| Thyroid Cancer Cell Lines | Cell Viability, Migration, Invasion | Multiple | Dose-dependent reduction |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (for Ki determination)

This assay quantifies the direct inhibitory effect of G-5555 on the enzymatic activity of purified PAK1.

Materials:

-

Purified recombinant human PAK1 enzyme

-

Fluorescently labeled peptide substrate for PAK1

-

ATP

-

This compound (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of measuring fluorescence resonance energy transfer (FRET)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PAK1 enzyme, the fluorescent peptide substrate, and the various concentrations of this compound.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at room temperature for a set time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

-

Stop the reaction by adding a development reagent that allows for the detection of either the phosphorylated substrate or the remaining ATP.

-

Read the plate on a microplate reader to determine the extent of the kinase reaction.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value by fitting the data to an appropriate dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the impact of G-5555 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest (e.g., breast, lung, thyroid)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of G-5555 on the ability of cancer cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well or 12-well cell culture plates

-

Pipette tips (p200 or p1000) to create the scratch

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Using a sterile pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the wound at time zero (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure or the rate of cell migration for each treatment group compared to the control.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the invasion process in vivo.

Materials:

-

Cancer cell lines

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Boyden chamber inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pores)

-

Basement membrane matrix (e.g., Matrigel®)

-

24-well plates

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Thaw the basement membrane matrix on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the Boyden chamber inserts with the diluted matrix and allow it to solidify at 37°C.

-

Harvest and resuspend the cancer cells in serum-free medium containing various concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the coated inserts.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Calculate the percentage of invasion for each treatment group relative to the control.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of PAK1. PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42, and is activated by various upstream signals, including growth factors and cell adhesion. Once activated, PAK1 phosphorylates a wide range of downstream substrates, influencing multiple cellular processes that are hallmarks of cancer.

Caption: PAK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a PAK1 inhibitor like this compound.

Caption: Workflow for assessing the in vitro efficacy of G-5555.

Conclusion

This compound is a potent and selective inhibitor of group I PAKs, with high affinity for PAK1. Its in vitro efficacy has been demonstrated through the inhibition of key cellular processes associated with cancer progression, including proliferation, migration, and invasion. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of PAK1 inhibition in oncology and other diseases where PAK signaling is dysregulated. Further investigation into the cellular IC50 values across a broader range of cancer cell lines will continue to refine our understanding of the therapeutic window and potential applications of this promising inhibitor.

G-5555: A Technical Guide to a Selective PAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical development of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). G-5555 was developed as a tool for investigating the role of PAK1 in various diseases, particularly cancer, and as a potential therapeutic agent. This document provides a comprehensive overview of its mechanism of action, key quantitative data, detailed experimental protocols, and the critical signaling pathways involved.

Introduction to PAK1 and the Rationale for Inhibition

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Cdc42 and Rac1.[1] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3. These kinases play a crucial role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene transcription.[2][3]

PAK1, in particular, is frequently overexpressed and hyperactivated in various human cancers, including breast, lung, and pancreatic cancer.[1][4] Its elevated activity is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for cancer drug discovery.[3] The development of potent and selective PAK1 inhibitors like G-5555 is therefore a critical step in validating PAK1 as a therapeutic target and potentially offering new treatment options for patients.

Discovery and Optimization of G-5555

G-5555 was developed through a structure-based drug design approach aimed at improving the properties of earlier PAK1 inhibitors, such as FRAX1036.[5] A key limitation of previous compounds was their high basicity, which was associated with off-target effects, including inhibition of the hERG potassium channel, a major liability in drug development.[1]

The design of G-5555 incorporated an unorthodox low-pKa 5-amino-1,3-dioxanyl moiety.[5] This chemical modification successfully reduced the basicity of the molecule, leading to several beneficial properties:

-

Improved Potency: G-5555 demonstrates high affinity for PAK1.

-

Enhanced Selectivity: It exhibits a favorable selectivity profile against a broad panel of kinases.

-

Favorable Pharmacokinetics: The compound shows good oral bioavailability and metabolic stability.[6]

-

Reduced hERG Activity: The lower pKa significantly mitigated the risk of hERG channel inhibition.[1]

These improvements culminated in a molecule with a superior preclinical profile, paving the way for in-depth in vivo investigation of PAK1 function.[5]

Mechanism of Action

G-5555 acts as an ATP-competitive inhibitor of Group I PAKs.[2] It binds to the ATP-binding pocket of the kinase domain of PAK1, preventing the phosphorylation of its downstream substrates. One of the well-characterized downstream targets of PAK1 is MEK1 (also known as MAP2K1), a key component of the MAPK/ERK signaling pathway. By inhibiting PAK1, G-5555 prevents the phosphorylation of MEK1 at Serine 298, thereby attenuating downstream signaling cascades that are crucial for cell growth and survival.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for G-5555, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of G-5555

| Target | Assay Type | Value |

| PAK1 | Ki | 3.7 nM[7] |

| PAK2 | Ki | 11 nM[7] |

| pMEK (cellular) | IC50 | 69 nM[8][9] |

Table 2: Kinase Selectivity Profile of G-5555

Screened at 0.1 µM against a panel of 235 kinases. The table shows kinases inhibited by >70%.

| Kinase | IC50 (nM) |

| SIK2 | 9[7] |

| KHS1 | 10[7] |

| PAK2 | 11[7] |

| MST4 | 20[7] |

| YSK1 | 34[7] |

| MST3 | 43[7] |

| Lck | 52[7] |

| PAK3 | >70% inhibition at 0.1 µM[1] |

Table 3: In Vitro and In Vivo Properties of G-5555

| Parameter | Value |

| hERG Inhibition (IC50) | >10 µM[7] |

| Oral Bioavailability (F) | 80%[6] |

| Oral Exposure (AUC) | 30 µM·h[6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize G-5555.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of G-5555 against purified PAK1 and other kinases.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a peptide substrate by the kinase. The inhibitory effect of G-5555 is quantified by measuring the reduction in substrate phosphorylation. A common method is a fluorescence resonance energy transfer (FRET)-based assay.[10]

Materials:

-

Purified recombinant PAK1 enzyme

-

FRET peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

G-5555 (serially diluted)

-

384-well plates

-

Plate reader capable of measuring FRET

Procedure:

-

Prepare a reaction mixture containing the PAK1 enzyme and the FRET peptide substrate in the assay buffer.

-

Add serial dilutions of G-5555 or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add the enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a development reagent.

-

Measure the FRET signal on a plate reader.

-

Calculate the percent inhibition for each concentration of G-5555 and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phospho-MEK (p-MEK) Assay

Objective: To confirm the target engagement and inhibitory activity of G-5555 in a cellular context by measuring the phosphorylation of the downstream substrate MEK1.

Principle: This assay utilizes Western blotting to detect the levels of phosphorylated MEK1 (at Ser298) in cells treated with G-5555. A decrease in p-MEK1 levels indicates inhibition of the upstream kinase, PAK1.

Materials:

-

Cancer cell line with active PAK1 signaling (e.g., EBC-1 or MDA-MB-175)

-

Cell culture medium and supplements

-

G-5555 (serially diluted)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p-MEK (S298) and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of G-5555 or vehicle control for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-MEK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities and normalize the p-MEK signal to the loading control.

Mouse Xenograft Tumor Growth Study

Objective: To evaluate the in vivo anti-tumor efficacy of G-5555 in a preclinical cancer model.

Principle: This study involves implanting human cancer cells into immunodeficient mice to form tumors. The mice are then treated with G-5555, and the effect on tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line known to be sensitive to PAK1 inhibition (e.g., H292 NSCLC or MDA-MB-175 breast cancer)[6]

-

Matrigel (optional, to improve tumor take rate)

-

G-5555 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer G-5555 or vehicle control to the respective groups at a specified dose and schedule (e.g., 25 mg/kg, twice daily by oral gavage).[6]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to measure p-MEK levels).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the development of G-5555.

PAK1 Signaling Pathway

Caption: Simplified PAK1 signaling pathway and the inhibitory action of G-5555.

G-5555 Drug Discovery and Preclinical Evaluation Workflow

Caption: Workflow for the preclinical discovery and development of G-5555.

Conclusion and Future Directions

G-5555 is a potent, selective, and orally bioavailable inhibitor of Group I PAKs, with a significantly improved safety profile over earlier inhibitors. Its development represents a successful application of structure-based drug design to address key liabilities in a promising class of kinase inhibitors. The preclinical data strongly support its use as a valuable chemical probe to further elucidate the biological functions of PAK1 in normal physiology and in disease states such as cancer.

While extensive preclinical studies have been conducted, there is no publicly available information to indicate that G-5555 has entered clinical trials. Further investigation would be required to assess its clinical potential. The robust preclinical package for G-5555, however, provides a solid foundation for any future clinical development and underscores the therapeutic potential of targeting the PAK1 signaling pathway.

References

- 1. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untangling the complexity of PAK1 dynamics: The future challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a p21-activated kinase 1 (PAK1) inhibitor with 10-fold selectivity against PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

G-5555 Hydrochloride: A Technical Guide for Researchers

CAS Number: 1648863-90-4

Molecular Formula: C₂₅H₂₅ClN₆O₃·HCl

Molecular Weight: 529.42 g/mol

Introduction

G-5555 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of the Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] These serine/threonine kinases are crucial downstream effectors of the Rho GTPases, Rac1 and Cdc42, and are implicated in a variety of fundamental cellular processes such as cell proliferation, survival, motility, and cytoskeletal dynamics.[2][3] Dysregulation of the PAK signaling pathway is frequently observed in various human cancers, making it an attractive target for therapeutic intervention.[2][4] G-5555 was developed as a next-generation inhibitor with improved potency, selectivity, and pharmacokinetic properties, including reduced off-target effects on the hERG channel, a common liability in kinase inhibitors.[5][6] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a solid substance with defined solubility in various solvents, which is a critical consideration for in vitro and in vivo experimental design.

| Property | Value |

| Molecular Formula | C₂₅H₂₅ClN₆O₃·HCl |

| Molecular Weight | 529.42 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | DMSO: ≥170 mg/mL[]1 eq. HCl: Soluble to 100 mMWater: 16.67 mg/mL (Sonication recommended)[4]DMF: 25 mg/ml[1] |

| Storage | Store at -20°C |

Biological Activity and Selectivity

G-5555 is a high-affinity inhibitor of Group I PAKs, demonstrating significant potency for its primary target, PAK1.[1] Its selectivity has been rigorously evaluated against a broad panel of kinases, revealing a highly specific inhibition profile.

Inhibitory Potency

| Target | Kᵢ (nM) | IC₅₀ (nM) | Notes |

| PAK1 | 3.7[8] | - | High-affinity binding. |

| PAK2 | 11[8] | 11[8] | Potent inhibition of another Group I PAK member. |

| pMEK (cellular) | - | 69[1] | Demonstrates target engagement in a cellular context.[1] |

Kinase Selectivity Profile

In a comprehensive screen against 235 kinases, G-5555 displayed exceptional selectivity. At a concentration of 0.1 µM, it inhibited only eight other kinases by more than 70%, in addition to PAK1.[8] This high degree of selectivity minimizes the potential for off-target effects in experimental systems.

| Off-Target Kinase | IC₅₀ (nM) |

| SIK2 | 9[8] |

| KHS1 | 10[8] |

| MST4 | 20[8] |

| YSK1 | 34[8] |

| MST3 | 43[8] |

| Lck | 52[8] |

| PAK3 | >70% inh. |

| hERG Channel | >10 µM |

Mechanism of Action and Signaling Pathway

G-5555 exerts its biological effects by inhibiting the kinase activity of Group I PAKs. These kinases are key nodes in signaling pathways that are activated by extracellular signals and regulate a multitude of cellular functions.[9] The primary upstream activators of PAKs are the Rho GTPases, Rac and Cdc42.[3] Upon activation, PAKs phosphorylate a wide array of downstream substrates, influencing pathways such as the Raf-MEK-ERK (MAPK) and AKT signaling cascades, which are critical for cell proliferation and survival.[10] G-5555 has been shown to inhibit the phosphorylation of MEK1 at serine 298, a known downstream substrate of PAK1/2, in a dose-dependent manner.[8]

Caption: Simplified PAK signaling pathway showing upstream activators, core inhibition by G-5555, and downstream effectors.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of this compound.

Biochemical Kinase Inhibition Assay (FRET-based)

This assay determines the direct inhibitory activity of G-5555 against purified PAK enzymes.

-

Reaction Setup: In a 384-well plate, prepare a 10 µL reaction mixture containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA, 2 µM of a FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein), and the purified PAK enzyme (e.g., 20 pM PAK1).[11]

-

Inhibitor Addition: Add serially diluted this compound to the reaction mixture and pre-incubate for 10 minutes at 22°C.[11]

-

Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration appropriate for the specific PAK isoform (e.g., 40 µM for PAK1).[11]

-

Detection: Incubate the reaction for a specified time (e.g., 60 minutes). Measure the fluorescence emission at 445 nm and 520 nm with an excitation wavelength of 400 nm. The ratio of these emissions is used to determine the extent of substrate phosphorylation.[11]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each G-5555 concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (pMEK Assay)

This assay confirms the ability of G-5555 to inhibit PAK1/2 in a cellular context by measuring the phosphorylation of the downstream substrate MEK1.

-

Cell Culture: Plate and grow cancer cells (e.g., EBC-1 non-small cell lung cancer cells) to 70-80% confluency in the appropriate growth medium.[11]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated MEK (S298) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize them to a loading control (e.g., total MEK or GAPDH) to determine the concentration-dependent inhibition of MEK phosphorylation and calculate the cellular IC₅₀.[11]

In Vivo Xenograft Study

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of G-5555 in a mouse xenograft model.

-

Cell Culture and Implantation:

-

Culture a suitable cancer cell line (e.g., H292 non-small cell lung cancer or MDA-MB-175 breast cancer) under standard conditions.[8][12]

-

Harvest the cells and resuspend them in a sterile medium, often mixed with Matrigel.[12]

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice.[12]

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

-

-

Compound Formulation and Administration:

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.[14]

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and harvest the tumors.

-

Analyze the tumors for pharmacodynamic markers (e.g., pMEK levels) by western blotting or immunohistochemistry.

-

Calculate the tumor growth inhibition for the treatment group compared to the vehicle control group.[11]

-

Caption: General experimental workflow for the characterization of this compound.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, which is a significant advantage for in vivo studies and potential clinical development.

| Parameter | Value |

| Oral Bioavailability (F) | 80%[8] |

| Blood Clearance | Low[8] |

| Half-life | Acceptable[8] |

| Oral Exposure (AUC) | 30 µM·h[8] |

Conclusion

This compound is a highly potent, selective, and orally bioavailable inhibitor of Group I PAKs. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable tool for investigating the role of PAK signaling in cancer and other diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of G-5555 in preclinical research and drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]

- 4. search.library.uvic.ca [search.library.uvic.ca]

- 5. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

G-5555 Hydrochloride: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in various cellular processes, including cell motility, proliferation, and survival.[1] As a downstream effector of the Rho family small GTPases, Cdc42 and Rac1, PAK1 is a key node in signaling pathways that are frequently dysregulated in oncogenesis.[2] G-5555 was developed as a chemical probe to investigate the biological functions of PAK1 and as a potential therapeutic agent.[3] Its design incorporated an unorthodox low-pKa polar moiety to improve its physicochemical and pharmacokinetic properties, such as reducing hERG channel activity.[3][4] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support its use in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid.[1] While specific experimental values for melting point and pKa are not publicly available, the compound was intentionally designed to have a low pKa to mitigate the liabilities associated with highly basic amines.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride | [] |

| CAS Number | 1648863-90-4 (free base) | [] |

| Molecular Formula | C₂₅H₂₆Cl₂N₆O₃ | [] |

| Molecular Weight | 529.42 g/mol | [] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [6] |

| Melting Point | Not publicly available | |

| pKa | Not publicly available (designed to be low) | [3] |

| λmax | 304, 353 nm | [1] |

Solubility

This compound exhibits a range of solubilities in common laboratory solvents. It is noteworthy that the hygroscopic nature of DMSO can significantly impact the solubility of the compound, and the use of fresh, anhydrous DMSO is recommended.[1] Sonication and gentle warming can aid in dissolution.[6][7]

Table 2: Solubility of this compound

| Solvent | Solubility | Concentration (Molar) | Notes | Source(s) |

| DMSO | ≥170 mg/mL | ≥321.1 mM | [] | |

| DMSO | 100 mg/mL | 188.89 mM | Sonication recommended; hygroscopic DMSO impacts solubility | [1][7] |

| DMSO | 25 mg/mL | 47.22 mM | [1] | |

| Water | 16.67 mg/mL | 31.49 mM | Sonication recommended | [1][7] |

| DMF | 25 mg/mL | 47.22 mM | [1] | |

| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | 0.38 mM | [1] | |

| 1 eq. HCl | Soluble to 100 mM | 100 mM | [6] |

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid and solution forms are provided by various suppliers.

Table 3: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Duration | Notes | Source(s) |

| Powder (Solid) | -20°C | 3 years | Store in a cool, dry place. | [7] |

| Solution in Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [7] |

| Solution in Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [7] |

Forced degradation studies were performed during the development of G-5555 to ensure the stability of the 5-amino-1,3-dioxanyl moiety, with the compound found to be stable under the tested conditions.[3] However, detailed protocols and results of these studies are not publicly available.

Biological Activity and Selectivity

G-5555 is a high-affinity, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[8] It demonstrates excellent kinase selectivity, inhibiting only a small number of other kinases out of a large panel tested.[1]

Table 4: In Vitro Biological Activity of G-5555

| Target | Activity Type | Value | Source(s) |

| PAK1 | Ki | 3.7 nM | [1] |

| PAK2 | Ki | 11 nM | [9] |

| pMEK (cellular assay) | IC₅₀ | 69 nM | [1][6] |

| SIK2 | IC₅₀ | 9 nM | [1] |

| PAK2 | IC₅₀ | 11 nM | [1] |

| KHS1 | IC₅₀ | 10 nM | [1] |

| MST4 | IC₅₀ | 20 nM | [1] |

| YSK1 | IC₅₀ | 34 nM | [1] |

| MST3 | IC₅₀ | 43 nM | [1] |

| Lck | IC₅₀ | 52 nM | [1] |

| hERG channel | IC₅₀ | >10 µM | [1] |

Experimental Protocols

While detailed, step-by-step protocols for all analytical and biological assays are proprietary, the following sections outline the general methodologies based on available information.

Kinase Inhibition Assay (General Workflow)

The inhibitory activity of G-5555 against PAK1 is typically determined using a kinase assay that measures the phosphorylation of a substrate. The following is a generalized workflow based on common kinase assay principles.

Caption: Generalized workflow for a PAK1 kinase inhibition assay.

A described method involves incubating the PAK enzyme with a FRET peptide substrate and serially diluted G-5555 before initiating the reaction with ATP.

Forced Degradation Study (Conceptual Workflow)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The general workflow involves subjecting the compound to various stress conditions.

Caption: Conceptual workflow for forced degradation studies.

PAK1 Signaling Pathway

This compound exerts its biological effects by inhibiting PAK1, which is a central kinase in multiple signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.

Caption: Simplified PAK1 signaling pathway inhibited by G-5555.

Conclusion

This compound is a well-characterized, selective inhibitor of PAK1 with favorable physicochemical properties for research applications. This guide summarizes the key chemical and stability data available in the public domain. For researchers and drug development professionals, G-5555 serves as a valuable tool for elucidating the roles of PAK1 in health and disease. Further studies to determine precise values for properties such as melting point and pKa would be beneficial for a more complete physicochemical profile. When using this compound, adherence to the recommended storage and handling procedures is essential to ensure its stability and performance in experimental systems.

References

- 1. G-5555 | CAS 1648863-90-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. ajpsonline.com [ajpsonline.com]

- 6. G 5555 | P21-activated Kinases | Tocris Bioscience [tocris.com]

- 7. This compound (1648863-90-4 free base) | PAK | TargetMol [targetmol.com]

- 8. Probe G-5555 | Chemical Probes Portal [chemicalprobes.org]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for G-5555 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of G-5555 hydrochloride, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), in cell culture experiments. Detailed protocols for preparing the compound, treating cells, and assessing its biological effects are included.

Introduction

This compound is a high-affinity inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] PAKs are key signaling nodes that regulate a variety of cellular processes, including cell migration, proliferation, and survival.[3] Dysregulation of the PAK signaling pathway is implicated in tumorigenesis and cancer progression.[3][4] this compound serves as a valuable research tool for investigating the roles of PAK1 in these processes and for exploring its therapeutic potential.

Mechanism of Action

G-5555 is a potent and selective, ATP-competitive inhibitor of PAK1.[5][6] It exhibits high affinity for PAK1 with a Ki of 3.7 nM.[1][5][7] While it primarily targets PAK1, it also shows inhibitory activity against a small number of other kinases at higher concentrations.[2][7][8] The inhibition of PAK1 by G-5555 leads to the modulation of downstream signaling pathways, including the inhibition of MEK1 phosphorylation.[7]

Data Presentation

Table 1: Kinase Inhibitory Profile of G-5555

| Kinase | Kᵢ (nM) | IC₅₀ (nM) |

| PAK1 | 3.7[1][5][7] | - |

| PAK2 | 11[1][7] | 11[7] |

| SIK2 | - | 9[7] |

| KHS1 | - | 10[7] |

| MST4 | - | 20[7] |

| YSK1 | - | 34[7] |

| MST3 | - | 43[7] |

| Lck | - | 52[7] |

Table 2: In Vitro Cellular Activity of G-5555

| Cell Line | Assay | Endpoint | Result |

| Array of 23 breast cancer cell lines | Growth Inhibition | - | Significantly greater activity in PAK-amplified lines[5][7] |

| H292 (NSCLC) xenograft | Tumor Growth | 60% inhibition at 25 mg/kg b.i.d.[7] | |

| MDAMB-175 (Breast Cancer) xenograft | Tumor Growth | 60% inhibition at 25 mg/kg b.i.d.[7] | |

| A549 | Growth Inhibition | IC₅₀ | > 1 µM[7] |

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO.[2] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. Gentle warming to 37°C may aid in dissolution.

-

Storage:

-

Powder: Store at -20°C for up to 3 years.

-

Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

-

2. Cell Culture Treatment Protocol

-

Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover overnight.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A recommended starting concentration range for dose-response experiments is 10 nM to 1 µM.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the cell line and the specific endpoint being measured.

3. Cell Viability Assay (MTT Assay)

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Cell Treatment: Following the cell culture treatment protocol, add 10 µL of the MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

4. Western Blot Analysis for p-MEK1

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-